D-Galactose diethyldithioacetal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“D-Galactose diethyldithioacetal” is an essential compound extensively utilized in the field of biomedicine. It exhibits immense potential for addressing disorders linked to galactose metabolism, notably galactosemia .

Synthesis Analysis

The synthesis of “this compound” involves 2 synthesis methods. The reaction conditions involve hydrogen chloride in water at 20 degrees Celsius under an inert atmosphere .

Molecular Structure Analysis

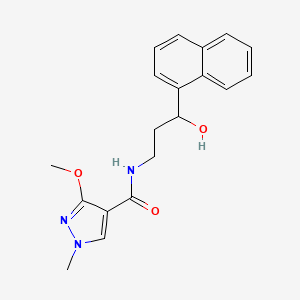

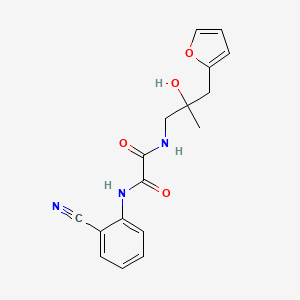

The molecular formula of “this compound” is C10H22O5S2 . The molecule contains a total of 98 bond(s), including 36 non-H bond(s), 19 rotatable bond(s), and 2 sulfide(s) .

Chemical Reactions Analysis

“this compound” has a molecular weight of 286.41. It has 5 H bond acceptors and 5 H bond donors. It also has 9 freely rotating bonds .

Physical And Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3. Its boiling point is 570.3±50.0 °C at 760 mmHg. The vapor pressure is 0.0±3.6 mmHg at 25°C. The enthalpy of vaporization is 98.2±6.0 kJ/mol. The flash point is 276.2±28.8 °C .

科学的研究の応用

Neurodegeneration Prevention

- Exercise and Neurodegeneration in Aging Mice : D-galactose is used in aging research due to its effectiveness in inducing senescence and accelerating aging in animal models. A study showed that moderate exercise could retard or inhibit neurodegeneration in D-galactose-induced aging mice. Exercise improved learning, memory, and synaptic plasticity in these mice, possibly due to upregulation of neurotrophic factors and repression of apoptosis factors (Li et al., 2016).

Metabolic Pathways and Enzyme Studies

- The Leloir Pathway : D-Galactose is a key component in the Leloir pathway for galactose metabolism. This pathway involves the conversion of D-galactose to glucose 1-phosphate, a critical process in cellular metabolism. The enzymes in this pathway have significant relevance in understanding galactosemia, a rare but potentially lethal condition (Holden, Rayment, & Thoden, 2003).

Aging Models and Mechanisms

- Accelerated Aging Models : D-galactose is commonly used to generate accelerated aging models in research. These models help in understanding the mechanisms of aging and developing anti-aging interventions. D-galactose induces senescence in different tissues and organs, making it a valuable tool for aging studies (Azman & Zakaria, 2019).

Analytical Chemistry Applications

- Separation of Sugar Enantiomers : D-galactose diethyldithioacetal has been used in gas-liquid chromatography to separate enantiomers of sugars. This application is valuable in analytical chemistry for identifying and measuring small amounts of sugar enantiomers (Zabłocki, Behrman, & Barber, 1979).

Cellular and Molecular Studies

- Neuroprotective Effects : D-galactose-induced cell injury studies have used D-galactose to understand aging effects in cells. For example, one study explored the protective effects of hydrogen sulfide against D-galactose-induced cell death in neuroblastoma cells (Liu, Nagpure, Wong, & Bian, 2013).

- Brain Ageing Models : D-galactose has been used in animal models to study brain aging. Such models help in understanding cognitive outcomes and oxidative stress in aging (Sadigh-Eteghad et al., 2017).

Structural Studies

- X-ray Crystallography and NMR : The structure of this compound derivatives, such as bis(ethylsulfone), has been confirmed through techniques like X-ray crystallography and nuclear magnetic resonance spectroscopy (Norris & Wagner, 1999).

作用機序

Target of Action

D-Galactose, a simple natural compound, has been investigated as a powerful scaffold for drug delivery, diagnostics, and theranostics due to its distinctive properties and interactions with specific cell receptors . In the field of drug delivery, galactose functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .

Mode of Action

It can be inferred from the properties of d-galactose that it likely interacts with its targets through receptor-mediated endocytosis . This process involves the binding of the galactose moiety to specific receptors on the cell surface, leading to the internalization of the compound and any attached drugs or diagnostic agents .

Biochemical Pathways

Several pathways were implicated by D-Galactose administration such as Rheb/mTOR pathway in the brain and EGFR and JAK/STAT pathways in the skin .

Pharmacokinetics

It can be inferred from the properties of d-galactose that it likely has good bioavailability due to its ability to be selectively taken up by cells expressing galactose receptors

Result of Action

It can be inferred from the properties of d-galactose that its action likely results in enhanced delivery of drugs or diagnostic agents to target cells, leading to improved therapeutic or diagnostic outcomes .

Action Environment

D-Galactose is an abundant carbohydrate monomer in nature and widely exists in macroalgae, plants, and dairy wastes . D-Galactose is useful as a raw material for biomass fuel production or low-calorie sweetener production, attracting increased attention . This suggests that the action of D-Galactose diethyldithioacetal may be influenced by environmental factors such as the presence of other compounds, pH, temperature, and the specific characteristics of the target cells .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

The specific biochemical properties of D-Galactose diethyldithioacetal are not well-documented in the literature. D-Galactose, a component of this compound, is known to be involved in various biochemical reactions. It is an abundant carbohydrate monomer in nature and is used as a raw material for biomass fuel production or low-calorie sweetener production .

Cellular Effects

D-Galactose, a component of this compound, has been shown to induce senescence in PC12 cells and aging mice .

Molecular Mechanism

D-Galactose, a component of this compound, has been shown to cause mitochondrial oxidative damage and subsequent dysfunction in the cochlear ribbon synapses, leading to hearing changes and early stage presbycusis .

Dosage Effects in Animal Models

Daily D-galactose injections (250 mg/kg body mass/day) for 8 weeks in 9-week-old male Wistar rats induced a model of early accelerated ageing .

Metabolic Pathways

D-Galactose, a component of this compound, is known to be involved in the Leloir pathway, a metabolic pathway for the catabolism of D-Galactose .

特性

IUPAC Name |

(2R,3S,4S,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3/t6-,7+,8+,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOYCPDACQXQRS-RYPBNFRJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(C(C(C(CO)O)O)O)O)SCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)SCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2759084.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-fluorobenzamide](/img/structure/B2759085.png)

![N-allyl-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea](/img/structure/B2759087.png)

![N-(2,5-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2759091.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2759092.png)

![3,4,5-triethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2759096.png)

![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2759101.png)